REACTION_CXSMILES
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S(Cl)([Cl:3])=O.Cl.[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[CH2:12][C:13]([OH:15])=[O:14].[CH3:16]O>>[ClH:3].[CH3:16][O:14][C:13](=[O:15])[CH2:12][CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][NH:6]1 |f:1.2,4.5|
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Name
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|
Quantity
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1.8 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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1.5 g
|
Type
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reactant
|
Smiles
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Cl.N1C(CCCC1)CC(=O)O
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Name
|
|
Quantity
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35 mL
|
Type
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reactant
|
Smiles
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CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated for 16 h at gentle boiling
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Duration
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16 h
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Type
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CUSTOM
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Details
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The solvent was removed azeotropically in vacuo with benzene
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Name
|
|
Type
|
|
Smiles
|
Cl.COC(CC1NCCCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |